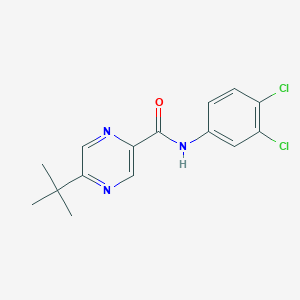![molecular formula C15H16N6O2 B14186372 Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate CAS No. 917613-55-9](/img/structure/B14186372.png)
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound contains two pyridine rings and hydrazinylidene groups, making it an interesting subject for studies in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2,3-dioxopropanoate with 2-hydrazinylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .
Applications De Recherche Scientifique
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(2-pyridin-2-ylphenyl)hydrazinylidene]propanoate
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
Uniqueness
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is unique due to its dual hydrazinylidene groups and the presence of two pyridine ringsCompared to similar compounds, it offers distinct coordination chemistry and biological activity profiles .
Propriétés
Numéro CAS |
917613-55-9 |
|---|---|
Formule moléculaire |
C15H16N6O2 |
Poids moléculaire |
312.33 g/mol |
Nom IUPAC |
ethyl 2,3-bis(pyridin-2-ylhydrazinylidene)propanoate |
InChI |
InChI=1S/C15H16N6O2/c1-2-23-15(22)12(19-21-14-8-4-6-10-17-14)11-18-20-13-7-3-5-9-16-13/h3-11H,2H2,1H3,(H,16,20)(H,17,21) |
Clé InChI |
BDBXDMCQTYPRJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=N1)C=NNC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


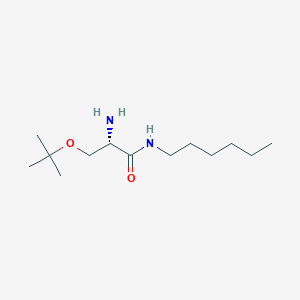
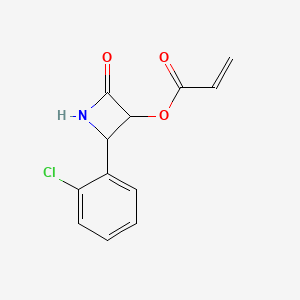
![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
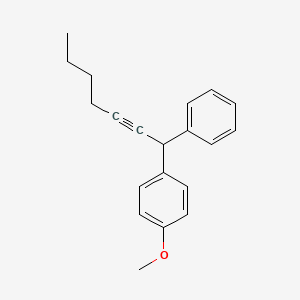
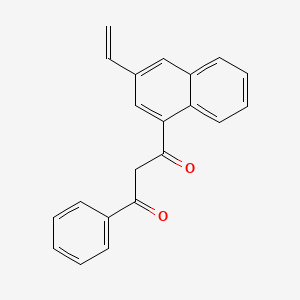

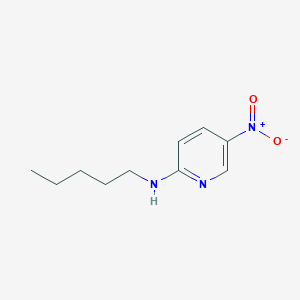
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
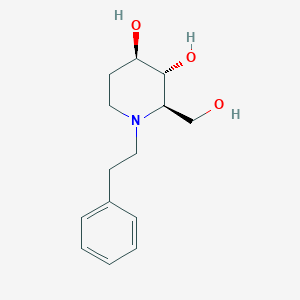
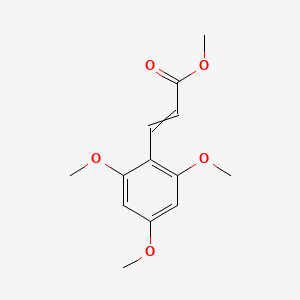
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
